2H-pyran

Catalog No.
S575332
CAS No.
31441-32-4
M.F
C5H6O
M. Wt
82.1 g/mol
Availability
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2H-pyran

CAS Number

31441-32-4

Product Name

2H-pyran

IUPAC Name

2H-pyran

Molecular Formula

C5H6O

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C5H6O/c1-2-4-6-5-3-1/h1-4H,5H2

InChI Key

MGADZUXDNSDTHW-UHFFFAOYSA-N

SMILES

C1C=CC=CO1

Canonical SMILES

C1C=CC=CO1

Description

2H-pyran is a pyran. It is a tautomer of a 4H-pyran.

2H-pyran, also known as dihydropyran, is a six-membered heterocyclic compound characterized by a ring structure consisting of five carbon atoms and one oxygen atom. Its molecular formula is C5H8OC_5H_8O, and it has a molecular weight of approximately 84.1164 g/mol. The compound is notable for its saturated carbon at position 2 of the ring, distinguishing it from its isomer, 4H-pyran, where the saturation occurs at position 4. This structural difference influences its chemical properties and reactivity significantly .

2H-pyran is typically a colorless liquid with an ethereal odor, less dense than water, and has been noted for its relative stability under standard conditions but can become unstable at elevated temperatures or in the presence of strong oxidizing agents . The compound has applications in organic synthesis and serves as a precursor for various derivatives that exhibit biological activity.

, notably:

  • Diels-Alder Reactions: 2H-pyran derivatives can undergo Diels-Alder reactions with electron-rich compounds, yielding various substituted products. These reactions are influenced by the substituents on the pyran ring, which affect both reactivity and regioselectivity .
  • Carbonyl Ene Reactions: The carbonyl ene reaction involving 2-methylenetetrahydropyrans can produce β-hydroxydihydropyrans under mild conditions with high yields. This reaction showcases the utility of 2H-pyran in synthesizing more complex structures .
  • Reductive Reactions: Under certain catalytic conditions, 2H-pyran can participate in reductive domino reactions to yield functionalized alcohols from trifluoromethyl-substituted alkenes and epoxides .

The biological activity of 2H-pyran and its derivatives has garnered interest due to their potential pharmacological properties. Some derivatives have shown:

  • Antimicrobial Activity: Certain substituted 2H-pyrans exhibit antibacterial properties, making them candidates for developing new antimicrobial agents.
  • Antioxidant Properties: Research indicates that some compounds derived from 2H-pyran may possess antioxidant activities, contributing to their potential use in health supplements or pharmaceuticals.

These biological activities are often attributed to the unique structural features of the pyran ring that allow for interactions with biological targets.

Several methods exist for synthesizing 2H-pyran:

  • Olefin Metathesis: This method involves the use of ruthenium carbene complexes to catalyze the formation of cyclic enol ethers from allyl ethers, resulting in substituted pyrans .
  • Iodine-Catalyzed Reactions: Molecular iodine can catalyze the synthesis of substituted pyrans under solvent-free conditions at ambient temperature, offering a practical approach to producing these compounds .
  • Diels-Alder Reactions: As mentioned earlier, Diels-Alder reactions involving various dienes and dienophiles can lead to the formation of pyran derivatives.

2H-pyran has several applications across different fields:

  • Organic Synthesis: It serves as a versatile building block in organic chemistry for synthesizing more complex molecules.
  • Pharmaceuticals: Due to its biological activity, derivatives of 2H-pyran are explored for potential therapeutic applications.
  • Agricultural Chemicals: Some derivatives may be useful in developing agrochemicals due to their biological properties.

Studies on the interactions of 2H-pyran with other chemical species reveal its role as a base that can form salts with strong acids and addition complexes with Lewis acids. For example, it can react with boron trifluoride to form stable complexes, showcasing its utility in synthetic chemistry . Additionally, investigations into its reactivity with various electrophiles have provided insights into its potential roles in more complex chemical transformations.

Several compounds share structural similarities with 2H-pyran. Here are some notable examples:

CompoundStructure TypeUnique Features
4H-PyranIsomerSaturated carbon at position 4; less stable than 2H-pyran.
TetrahydropyranSaturated analogFully saturated six-membered ring; used extensively as a solvent and reagent.
FuranAromatic heterocycleContains two double bonds; exhibits different reactivity patterns compared to pyrans.
PyridineAromatic heterocycleSix-membered ring with nitrogen; used widely in pharmaceuticals and agrochemicals.

The uniqueness of 2H-pyran lies in its specific saturation pattern and reactivity profile, which distinguish it from these similar compounds. Its ability to participate in diverse

XLogP3

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Wikipedia

2H-pyran

Dates

Modify: 2024-02-18

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